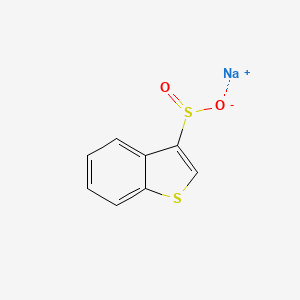

Sodium 1-benzothiophene-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-benzothiophene-3-sulfinate is an organosulfur compound with the molecular formula C8H7NaO2S2. It is a sodium salt derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its applications in organic synthesis and its potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-benzothiophene-3-sulfinate can be synthesized through the sulfonylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with sodium sulfinate under electrochemical conditions. This process is catalyst-free and does not require external oxidants or metals, making it a sustainable and efficient approach .

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves the reduction of sulfonyl chlorides or the oxidation of thiols. These methods have been optimized for large-scale production, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-benzothiophene-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols or sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols and sulfides.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Sodium 1-benzothiophene-3-sulfinate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent materials

Mechanism of Action

The mechanism of action of sodium 1-benzothiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium methanesulfinate

Comparison: Sodium 1-benzothiophene-3-sulfinate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler sulfinates like sodium benzenesulfinate .

Biological Activity

Sodium 1-benzothiophene-3-sulfinate is a compound of increasing interest in biological research due to its unique chemical structure and potential applications in medicine and industry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with a sulfinic acid group, which enhances its reactivity and biological properties. The molecular formula is represented as C9H7NaO2S, indicating the presence of both sulfur and sodium, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in sulfur metabolism. Key mechanisms include:

- Enzyme Inhibition : The sulfonate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This property makes it a candidate for drug development targeting specific enzymatic pathways.

- Redox Reactions : The compound may participate in redox reactions, influencing cellular redox balance and signaling pathways, which are critical in various biological processes.

Biological Activity

This compound has been studied for its potential therapeutic applications in several areas:

- Antimicrobial Activity : Research indicates that sodium sulfinates exhibit antimicrobial properties against various pathogens. For example, derivatives of benzothiophenes have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi .

- Anti-tubercular Activity : Compounds related to this compound have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

- Biodesulfurization : The compound plays a role in biodesulfurization processes involving anaerobic microorganisms that utilize sulfur compounds for energy, highlighting its importance in environmental applications .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various sodium sulfinates, including this compound. The results showed significant antibacterial effects with an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Other benzothiophene derivatives | Varies | Various Gram-positive bacteria |

Case Study 2: Anti-tubercular Activity

In another investigation, this compound and related compounds were tested against virulent strains of M. tuberculosis. The findings revealed an IC90 of approximately 1.3 µM, showcasing its effectiveness as a potential anti-tubercular agent .

| Compound | IC90 (µM) | Cytotoxicity (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 1.3 | 43 | >33 |

Properties

Molecular Formula |

C8H5NaO2S2 |

|---|---|

Molecular Weight |

220.2 g/mol |

IUPAC Name |

sodium;1-benzothiophene-3-sulfinate |

InChI |

InChI=1S/C8H6O2S2.Na/c9-12(10)8-5-11-7-4-2-1-3-6(7)8;/h1-5H,(H,9,10);/q;+1/p-1 |

InChI Key |

AVGMTWRVWJDWCA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.